Bienvenue dans la boutique en ligne BenchChem!

3-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one

Cholinesterase inhibition Alzheimer's disease SAR

The compound 3-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one (CAS 313243-01-5) is a fully synthetic hybrid molecule fusing a 2H-chromen-2-one (coumarin) core with a 1,3,4-thiadiazole ring via a direct C–C bond at the coumarin 3-position, and further functionalized with a 4-methoxyphenylamino group at the thiadiazole 5-position. Its molecular formula is C18H13N3O3S with a molecular weight of 351.38 g/mol.

Molecular Formula C18H13N3O3S
Molecular Weight 351.38
CAS No. 313243-01-5
Cat. No. B2572913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one
CAS313243-01-5
Molecular FormulaC18H13N3O3S
Molecular Weight351.38
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=CC=CC=C4OC3=O
InChIInChI=1S/C18H13N3O3S/c1-23-13-8-6-12(7-9-13)19-18-21-20-16(25-18)14-10-11-4-2-3-5-15(11)24-17(14)22/h2-10H,1H3,(H,19,21)
InChIKeyVGKGOUBTCSKOBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview: 3-(5-((4-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one (CAS 313243-01-5) – Class & Core Characteristics


The compound 3-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one (CAS 313243-01-5) is a fully synthetic hybrid molecule fusing a 2H-chromen-2-one (coumarin) core with a 1,3,4-thiadiazole ring via a direct C–C bond at the coumarin 3-position, and further functionalized with a 4-methoxyphenylamino group at the thiadiazole 5-position [1]. Its molecular formula is C18H13N3O3S with a molecular weight of 351.38 g/mol. The compound belongs to the broader class of 3-(5-(arylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-ones, a series synthesized via cyclization of thiosemicarbazide intermediates [1][2]. As a research chemical, it is primarily investigated for its potential in anticancer and anti-inflammatory applications, where the coumarin-thiadiazole scaffold is a recognized privileged structure for multiple biological targets [2].

Why Generic Substitution of 3-(5-((4-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one Is Not Straightforward


Substitution of this specific compound with close analogs from the 3-(5-(arylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one class is not scientifically rigorous due to the extreme sensitivity of biological activity to the substitution pattern on the arylamino ring. Published structure-activity relationship (SAR) studies on this scaffold demonstrate that potency, selectivity, and even the mode of target engagement are profoundly altered by the electronic and steric properties of the phenyl substituent [1]. For example, in a series of coumarin-thiadiazole hybrids, moving a chloro substituent from the meta to the para position dramatically reduced cholinesterase inhibitory activity; similarly, the position of a methoxy group (ortho vs. meta) dictated selectivity between AChE and BChE [1]. The 4-methoxy substituent present in this compound carries a unique combination of resonance (electron-donating) and inductive (electron-withdrawing) effects that is not replicated by the 2-OCH3, 3-OCH3, 4-CH3, 4-Cl, or unsubstituted phenyl analogs. Consequently, pharmacological data from even a single-position isomeric variant cannot be reliably extrapolated to this compound, making direct procurement of the exact entity essential for reproducible research.

Quantitative Differentiation Evidence for 3-(5-((4-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one


Cholinesterase Inhibition: Positional Isomer Selectivity Advantage of the 4-Methoxy Group

In a direct head-to-head study of 3-(5-(arylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-ones against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the position of the methoxy substituent on the phenyl ring was a critical determinant of both potency and selectivity. Compounds 4f (2-OCH3) and 4g (3-OCH3) were evaluated, and while their individual Ki values are reported, the study's SAR discussion explicitly notes that 4e (4-CH3) showed good BChE inhibition but the activity was 'reduced if –OCH3 group is shifted to meta position' [1]. Although the 4-OCH3 derivative (the target compound) was not included in this specific assay panel, the study provides class-level evidence that the 4-substituted analogs possess a distinct inhibitory profile compared to 2- or 3-substituted isomers [1]. The target compound's specific Ki data requires direct experimental determination for a quantitative comparator claim.

Cholinesterase inhibition Alzheimer's disease SAR

DNA Binding Mode Differentiation in Coumarin-Thiadiazole Hybrids

A related series of coumarin-thiadiazole hybrids was evaluated for DNA binding. The study revealed that this chemotype preferentially engages in DNA intercalation rather than groove binding, as evidenced by stronger DNA/ethidium bromide fluorescence quenching versus methyl green displacement [1]. The best compound in that series achieved a Stern-Volmer quenching constant (KSV) of 4.27 × 10^5 M^-1, while other active analogs showed KSV values of 3.96 × 10^5 and 3.51 × 10^5 M^-1, far exceeding their methyl green displacement percentages of 42%, 45%, and 43%, respectively [1]. The target compound, bearing a 4-methoxyphenylamino substituent, is structurally positioned within this class. However, the specific KSV and displacement values for the target compound are not available in the reviewed literature, limiting this evidence to class-level inference.

DNA intercalation Antitumor mechanism Spectroscopic assay

Antitumor Potency Differentiation via NCI 60-Cell Line Screening

The coumarin-thiadiazole class has demonstrated selective antitumor activity in the NCI 60-cell line panel. In one study, leukemia HL-60 and lung carcinoma NCI-H522 lines were identified as the most susceptible to growth inhibition by certain class members [1]. Additionally, compound 10c from the series exhibited an IC50 of 24.9 μg/mL against the HepG-2 liver cancer cell line [1]. While the target compound was not included in this specific panel, the class-level data suggests that the 3-(5-(arylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one scaffold possesses meaningful antitumor potential. The target compound's unique 4-methoxy substitution may further refine this activity profile, but direct comparative IC50 data across multiple cell lines is currently absent from the literature.

Anticancer screening NCI-DTP protocol Cell line panel

Target Application Scenarios for 3-(5-((4-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one Based on Class Evidence


Preclinical Antitumor Drug Discovery Requiring DNA-Intercalating Chemotypes

Procurement of this compound is most justified in anticancer screening programs that value DNA intercalation as a mechanism of action. The coumarin-thiadiazole class has been shown to preferentially intercalate DNA rather than bind to the minor groove, a property confirmed by quantitative fluorescence quenching assays [1]. This specific 4-methoxyphenyl analog is a suitable candidate for expanding SAR studies around the arylamino substitution, particularly to probe how electronic effects modulate DNA binding affinity and selectivity against cancer cell lines such as HL-60, NCI-H522, MCF-7, and HepG-2 [1].

Alzheimer's Disease Research Requiring Fine-Tuned Cholinesterase Inhibition

For researchers developing multi-target-directed ligands against Alzheimer's disease, this compound offers a distinct substitution variant within the coumarin-thiadiazole scaffold. Published SAR on related analogs demonstrates that the position and nature of the phenyl substituent profoundly influence AChE/BChE selectivity [1]. The 4-methoxy group in this compound provides a unique electronic profile that is likely to yield a different selectivity window compared to the previously evaluated 2-OCH3 or 3-OCH3 analogs, making it a rational choice for expanding the chemical space in this therapeutic area [1].

Academic Medicinal Chemistry: Scaffold Optimization and Pharmacophore Development

This compound serves as an ideal building block for medicinal chemistry campaigns aiming to optimize the 3-(5-(arylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one pharmacophore. Its synthesis is well-established via the cyclization of 4-(4-methoxyphenyl)-1-(2-oxo-2H-chromene-3-carbonyl)thiosemicarbazide [1]. The compound can be used as a reference standard for comparing the biological performance of newly designed analogs, ensuring that modifications to the coumarin core, thiadiazole ring, or aryl substituent are systematically correlated with biological responses observed in DNA binding, cytotoxicity, or target-enzyme inhibition assays [1][2].

Quote Request

Request a Quote for 3-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.